Sodium dibenzyldithiocarbamate
Overview
Description
Sodium dibenzyldithiocarbamate, with the chemical formula C14H14NNaS2, is an organic sulfur compoundThis compound is characterized by its yellow or tan crystalline solid appearance and its solubility in water, alcohols, and organic solvents .
Biochemical Analysis
Biochemical Properties
Sodium dibenzyldithiocarbamate interacts with various biomolecules. For instance, it has been used in the synthesis of zinc and nickel dithiocarbamate complexes . These complexes are of immense interest due to their diverse structural properties and extensive application in various areas, especially in biomedical fields .
Cellular Effects
For example, they have been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dithiocarbamates, a group to which this compound belongs, are known to form complex structures due to the low bite angle of the –CSS group, hence, their ability to interact with almost all metals in the periodic table .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. It’s crucial to note that the effects of such compounds can vary significantly with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Dithiocarbamates are known to be involved in various metabolic pathways, influencing metabolic flux or metabolite levels .
Subcellular Localization
It’s crucial to note that the subcellular localization of such compounds can significantly impact their activity or function .
Preparation Methods
Sodium dibenzyldithiocarbamate can be synthesized through the reaction of benzyl benzoate and sodium thiocarbamate under alkaline conditions. The specific operation process involves the following steps :
Reactants: Benzyl benzoate and sodium thiocarbamate.
Conditions: Alkaline environment.
Procedure: The reactants are mixed and allowed to react under controlled temperature and pH conditions to form the desired product.
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction is typically carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Sodium dibenzyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group acts as a nucleophile.
Complex Formation: This compound can form stable complexes with transition metals, which are useful in various applications.
Common reagents used in these reactions include iodine for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium dibenzyldithiocarbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium dibenzyldithiocarbamate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets and pathways. For example, in biological systems, it can inhibit enzymes by binding to metal cofactors, thereby disrupting their activity . In industrial applications, its ability to form complexes with metals enhances the stability and performance of materials.
Comparison with Similar Compounds
Sodium dibenzyldithiocarbamate can be compared with other dithiocarbamate compounds such as:
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of benzyl groups.
Zinc dibenzyldithiocarbamate: A zinc salt of dibenzyldithiocarbamate, used primarily in the rubber industry as a vulcanization accelerator.
The uniqueness of this compound lies in its specific applications and the stability of the complexes it forms with transition metals, making it particularly useful in catalysis and material science.
Properties
CAS No. |
55310-46-8 |
---|---|
Molecular Formula |
C15H15NNaS2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
sodium;N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18); |
InChI Key |
YKVABMCSVUSETE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S.[Na] |
55310-46-8 | |
Pictograms |
Irritant |
Related CAS |
99-22-9 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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